molecular formula C13H14N3O5S+ B12786381 4-anilinobenzenediazonium;formaldehyde;sulfuric acid CAS No. 9070-36-4

4-anilinobenzenediazonium;formaldehyde;sulfuric acid

Cat. No.: B12786381
CAS No.: 9070-36-4
M. Wt: 324.33 g/mol
InChI Key: JODZTDZTLZXXGK-UHFFFAOYSA-N
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Description

4-anilinobenzenediazonium;formaldehyde;sulfuric acid is a complex organic compound with the molecular formula C₁₃H₁₄N₃O₅S. It is known for its unique structure, which includes a diazonium group, an aniline moiety, and a formaldehyde component, all stabilized by sulfuric acid. This compound is used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilinobenzenediazonium;formaldehyde;sulfuric acid typically involves the diazotization of aniline followed by the reaction with formaldehyde and sulfuric acid. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-anilinobenzenediazonium;formaldehyde;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, amines, and various oxidized derivatives. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

4-anilinobenzenediazonium;formaldehyde;sulfuric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-anilinobenzenediazonium;formaldehyde;sulfuric acid involves the interaction of its diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in biochemical assays and molecular biology .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrobenzenediazonium;formaldehyde;sulfuric acid
  • 4-chlorobenzenediazonium;formaldehyde;sulfuric acid
  • 4-methylbenzenediazonium;formaldehyde;sulfuric acid

Uniqueness

4-anilinobenzenediazonium;formaldehyde;sulfuric acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the aniline moiety differentiates it from other diazonium compounds, providing unique properties and applications .

Properties

CAS No.

9070-36-4

Molecular Formula

C13H14N3O5S+

Molecular Weight

324.33 g/mol

IUPAC Name

4-anilinobenzenediazonium;formaldehyde;sulfuric acid

InChI

InChI=1S/C12H10N3.CH2O.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-2;1-5(2,3)4/h1-9,14H;1H2;(H2,1,2,3,4)/q+1;;

InChI Key

JODZTDZTLZXXGK-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)O

Origin of Product

United States

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